2-[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-(3,5-dimethoxyphenyl)acetamide
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Overview
Description
2-[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-(3,5-dimethoxyphenyl)acetamide is a complex organic compound that features a unique structure combining a chlorophenyl group, a thiophenyl group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-(3,5-dimethoxyphenyl)acetamide typically involves multiple steps:
Formation of the imidazolidinone core: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the imidazolidinone core.
Attachment of the thiophenyl group: This can be done through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophenyl boronic acid or stannane.
Addition of the dimethoxyphenyl group: This step may involve a Friedel-Crafts acylation or alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-(3,5-dimethoxyphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The chlorophenyl and thiophenyl groups may play a role in binding to hydrophobic pockets, while the carbonyl and dimethoxyphenyl groups could be involved in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound features a fluorophenyl group instead of a chlorophenyl group and a piperazine ring instead of an imidazolidinone ring.
Disilane-bridged compounds: These compounds contain silicon-silicon bonds and exhibit unique electronic properties.
Uniqueness
2-[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-(3,5-dimethoxyphenyl)acetamide is unique due to its combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H22ClN3O5S |
---|---|
Molecular Weight |
500.0 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-(3,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H22ClN3O5S/c1-32-18-10-16(11-19(12-18)33-2)26-22(29)13-21-23(30)28(17-7-5-15(25)6-8-17)24(31)27(21)14-20-4-3-9-34-20/h3-12,21H,13-14H2,1-2H3,(H,26,29) |
InChI Key |
JQQAGUFNQAGRAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=CS3)C4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
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